

# An In-depth Technical Guide on the Molecular Geometry of 2-Quinoxalinecarbonitrile

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## Compound of Interest

Compound Name: **2-Quinoxalinecarbonitrile**

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This technical guide provides a comprehensive analysis of the molecular geometry of **2-Quinoxalinecarbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging single-crystal X-ray diffraction data, this document presents a detailed overview of the molecule's three-dimensional structure, including precise bond lengths and angles. The experimental protocol for the structural determination is also detailed, offering a complete picture for researchers in the field.

## Core Molecular Structure

**2-Quinoxalinecarbonitrile** is a bicyclic aromatic compound featuring a quinoxaline core substituted with a nitrile group at the 2-position. The quinoxaline ring system is formed by the fusion of a benzene ring and a pyrazine ring. The precise arrangement of these atoms and functional groups dictates the molecule's physicochemical properties, including its reactivity, intermolecular interactions, and potential biological activity.

The molecular structure and atom numbering scheme of **2-Quinoxalinecarbonitrile** are depicted in the following diagram:

Molecular structure and atom numbering of **2-Quinoxalinecarbonitrile**.

## Molecular Geometry and Planarity

The crystal structure of **2-Quinoxalinecarbonitrile** reveals a largely planar molecule. The quinoxaline ring system, comprising the fused benzene and pyrazine rings, is essentially flat. This planarity is a characteristic feature of many aromatic heterocyclic compounds and has significant implications for molecular packing in the solid state and for interactions with biological macromolecules.

The nitrile group, attached to the C2 atom of the pyrazine ring, lies nearly in the same plane as the quinoxaline ring system. This coplanarity suggests a degree of electronic conjugation between the nitrile group and the aromatic system.

## Quantitative Geometric Data

The precise bond lengths and bond angles of **2-Quinoxalinecarbonitrile**, as determined by single-crystal X-ray diffraction, are summarized in the tables below. These experimental values provide the definitive geometry of the molecule in the solid state.

### Bond Lengths

Atom 1	Atom 2	Bond Length (Å)
N1	C2	1.316 (2)
N1	C8a	1.371 (2)
C2	C3	1.378 (3)
C2	C9	1.439 (3)
C3	N4	1.311 (2)
N4	C4a	1.372 (2)
C4a	C5	1.408 (3)
C4a	C8a	1.413 (2)
C5	C6	1.369 (3)
C6	C7	1.402 (3)
C7	C8	1.368 (3)
C8	C8a	1.409 (3)
C9	N10	1.144 (3)

## Bond Angles

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C2	N1	C8a	116.52 (15)
N1	C2	C3	122.37 (17)
N1	C2	C9	117.89 (16)
C3	C2	C9	119.74 (17)
N4	C3	C2	122.10 (17)
C3	N4	C4a	116.81 (15)
N4	C4a	C5	119.58 (17)
N4	C4a	C8a	121.32 (16)
C5	C4a	C8a	119.10 (17)
C6	C5	C4a	120.6 (2)
C5	C6	C7	120.4 (2)
C8	C7	C6	119.7 (2)
C7	C8	C8a	120.2 (2)
N1	C8a	C4a	120.87 (16)
N1	C8a	C8	119.92 (17)
C4a	C8a	C8	119.21 (17)
N10	C9	C2	178.1 (2)

## Experimental Protocols

The definitive molecular geometry of **2-Quinoxalinecarbonitrile** was determined by single-crystal X-ray diffraction. The following is a summary of the experimental protocol employed in the study that yielded this structural data.

## Synthesis and Crystallization

The title compound was synthesized by the reaction of 2-chloroquinoxaline with potassium cyanide in dimethyl sulfoxide. The resulting crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethanol at room temperature.

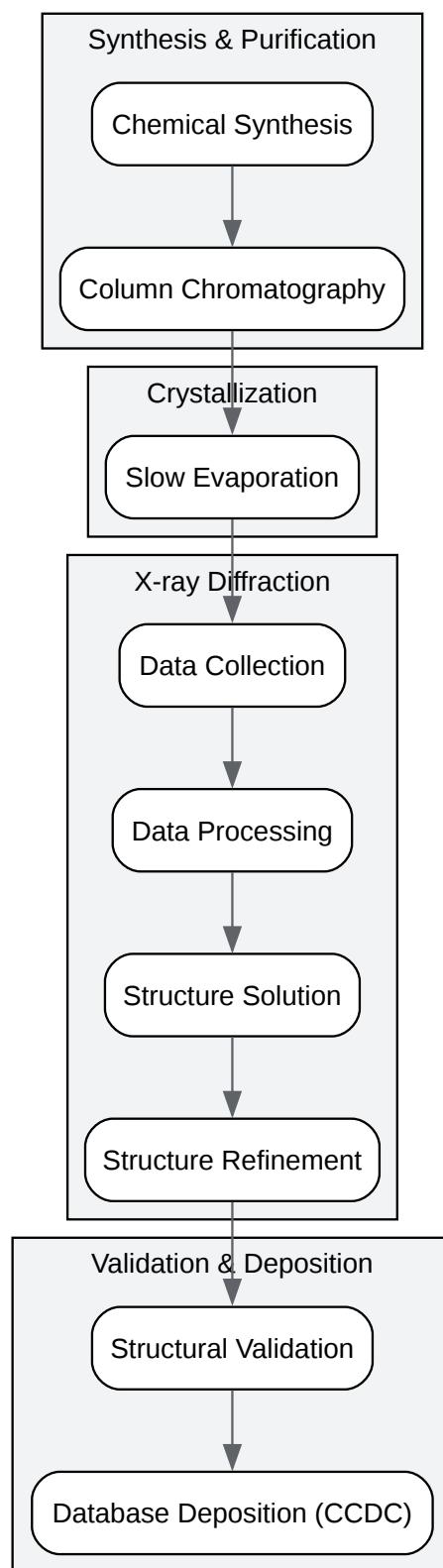
## X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) on a Bruker APEX II CCD area-detector diffractometer. The collected data were processed using the SAINT software package. The crystal structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$  using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The crystallographic data for **2-Quinoxalinecarbonitrile** has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 766727.[\[1\]](#)

## Logical Workflow for Structural Determination

The process of determining the molecular geometry of a compound like **2-Quinoxalinecarbonitrile** follows a well-defined logical workflow, from initial synthesis to the final validation of the crystal structure.



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Workflow for the determination of the crystal structure of **2-Quinoxalinecarbonitrile**.

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## References

- 1. 2-Quinoxalinecarbonitrile | C9H5N3 | CID 593212 - PubChem [pubchem.ncbi.nlm.nih.gov]
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